Keto Tamibarotene
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Overview
Description
Keto Tamibarotene, also known as 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid, is a synthetic retinoid. It is primarily used for its potential antineoplastic activity, particularly in the treatment of acute promyelocytic leukemia (APL). This compound is designed to overcome resistance to all-trans retinoic acid (ATRA) and is known for its high specificity and potency as a retinoic acid receptor (RAR) agonist .
Preparation Methods
The preparation of Keto Tamibarotene involves several synthetic steps:
Synthesis of the Dichloro Derivative: The diol precursor is reacted with hydrogen chloride to form the corresponding dichloro derivative.
Friedel–Crafts Alkylation: The dichloro derivative undergoes Friedel–Crafts alkylation with acetanilide in the presence of aluminum chloride to form a tetralin intermediate.
Hydrolysis: Basic hydrolysis of the tetralin intermediate yields the primary amine.
Acylation: The primary amine is acylated with the half acid chloride half ester from terephthalic acid to form the amide.
Final Hydrolysis: Basic hydrolysis of the ester group results in the formation of this compound.
Chemical Reactions Analysis
Keto Tamibarotene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like aluminum chloride for substitution reactions.
Scientific Research Applications
Keto Tamibarotene has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of retinoid chemistry and receptor interactions.
Biology: The compound is studied for its effects on cell differentiation and proliferation.
Medicine: this compound is primarily researched for its therapeutic potential in treating acute promyelocytic leukemia and other cancers.
Mechanism of Action
Keto Tamibarotene exerts its effects by acting as a specific agonist for retinoic acid receptor alpha and beta. It binds to these receptors, leading to the activation of retinoid-responsive genes that regulate cell differentiation and proliferation. This mechanism is particularly effective in inducing differentiation of promyelocytic leukemia cells, thereby reducing the proliferation of malignant cells .
Comparison with Similar Compounds
Keto Tamibarotene is compared with other retinoids such as:
All-trans Retinoic Acid (ATRA): Unlike ATRA, this compound is more chemically stable and has a higher potency in inducing cell differentiation.
Fenretinide: Another synthetic retinoid, fenretinide, is used in cancer therapy but has a different mechanism of action and side effect profile.
This compound stands out due to its high specificity for retinoic acid receptor alpha and beta, making it a potent and targeted therapeutic agent in the treatment of acute promyelocytic leukemia .
Properties
IUPAC Name |
4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWXTAAIQIWIKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652619 |
Source
|
Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162661-91-8 |
Source
|
Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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